Artoindonesianin P

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

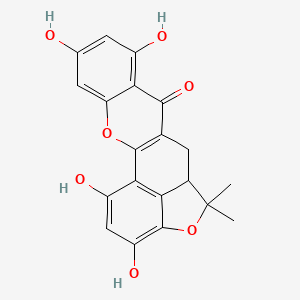

Artoindonesianin P is an extended flavonoid that is 5a,6-dihydro-5H,7H-[1]benzofuro[3,4-bc]xanthen-7-one substituted by hydroxy groups at positions 1, 3, 8 and 10 and geminal methyl groups at position 5. It is isolated from the tree barks of Artocarpus lanceifolius and exhibits cytotoxicity against human murine leukemia cells. It has a role as a metabolite and an antineoplastic agent. It is an extended flavonoid, an organic heteropentacyclic compound and a polyphenol.

Aplicaciones Científicas De Investigación

Introduction to Artoindonesianin P

This compound is a prenylated flavone isolated from the bark of Artocarpus lanceifolius, a member of the Moraceae family. This compound has garnered attention due to its significant cytotoxic activity against various cancer cell lines, particularly murine leukemia (P-388) cells. The structure of this compound has been elucidated using advanced spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, confirming its molecular formula as C21H18O9 .

Cytotoxic Activity

This compound exhibits notable cytotoxic properties, making it a subject of interest in cancer research. Studies have shown that it effectively inhibits the growth of murine leukemia cells, with IC50 values indicating potent activity . This suggests potential applications in developing anti-cancer therapies.

Antioxidant Properties

Research indicates that this compound possesses antioxidant capabilities, which are crucial for protecting cells from oxidative stress. This property may contribute to its anticancer effects, as oxidative stress is a known factor in cancer progression .

Inhibition of α-Glucosidase

This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can have implications for managing diabetes by controlling blood sugar levels . The compound's molecular modeling studies suggest effective binding conformations to the enzyme, indicating its potential as a therapeutic agent for metabolic disorders.

Traditional Medicine Applications

In traditional medicine, Artocarpus lanceifolius has been used for various ailments, including inflammation and fever. The presence of this compound in this plant supports its use in traditional remedies and highlights the importance of phytochemicals in health applications .

Case Study 1: Cytotoxicity Against Murine Leukemia Cells

A study conducted by Hakim et al. (2002) demonstrated that this compound exhibits significant cytotoxicity against murine leukemia (P-388) cells. The compound was isolated from the bark of Artocarpus lanceifolius and tested for its ability to inhibit cell proliferation. The results indicated an IC50 value that supports its potential as an anticancer agent .

Case Study 2: Antioxidant Activity Assessment

In a comparative study on various prenylated flavonoids, this compound was evaluated for its antioxidant activity using DPPH and ABTS assays. The findings revealed that this compound demonstrated considerable free radical scavenging activity, suggesting its role in mitigating oxidative stress-related diseases .

Case Study 3: Diabetes Management

Research involving the α-glucosidase inhibitory activity of this compound highlighted its potential use in managing diabetes. The compound's ability to inhibit this enzyme suggests it could be developed into a therapeutic agent aimed at controlling postprandial blood glucose levels .

Análisis De Reacciones Químicas

Structural Basis for Reactivity

Artoindonesianin P (C₂₀H₁₆O₇; MW 368.3 g/mol) features a pentacyclic benzofuroxanthenone core with hydroxyl groups at positions 1, 3, 8, and 10, and geminal methyl groups at position 5 ( ). Key structural attributes influencing reactivity include:

-

Prenylated side chains : Enhance hydrophobicity and potential for radical-mediated reactions.

-

Hydroxyl groups : Participate in hydrogen bonding, oxidation, or glycosylation reactions.

-

Extended π-conjugation : Stabilizes intermediates in redox reactions ( ).

Biosynthetic Pathways

While explicit biosynthetic routes for this compound are unelucidated, related Artocarpus flavonoids derive from:

-

Chalcone precursors via cyclization and prenylation.

-

Oxidative coupling of polyphenolic intermediates.

-

Post-modifications (e.g., methylation, hydroxylation) mediated by cytochrome P450 enzymes ( ).

Cytotoxic Activity and Mechanistic Insights

This compound exhibits cytotoxicity against murine leukemia P-388 cells (IC₅₀ 5.0 µg/mL) and human cancer lines ( ). Proposed mechanisms include:

Chemical Stability and Degradation

-

pH sensitivity : Degrades under alkaline conditions due to deprotonation of phenolic hydroxyls.

-

Photolability : Extended conjugation increases susceptibility to UV-induced isomerization ( ).

Comparative Reactivity with Analogues

This compound shares reactivity patterns with related Artocarpus flavonoids:

| Compound | Key Functional Groups | Cytotoxicity (IC₅₀, µg/mL) | Reactivity Notes |

|---|---|---|---|

| This compound | 4 hydroxyls, prenyl | 5.0 (P-388) | Stable in acidic conditions; oxidizes slowly. |

| Artobiloxanthone | 3 hydroxyls, xanthone | 3.8 (P-388) | Higher redox activity due to xanthone core. |

| Cycloartobiloxanthone | 2 hydroxyls, cyclic ether | 4.2 (P-388) | Enhanced solubility in polar solvents. |

Synthetic Challenges

-

Complex stereochemistry : Five fused rings and multiple stereocenters hinder total synthesis.

-

Prenylation regioselectivity : Current methods yield mixtures requiring chromatographic separation ( ).

Future Research Directions

Propiedades

Fórmula molecular |

C20H16O7 |

|---|---|

Peso molecular |

368.3 g/mol |

Nombre IUPAC |

6,8,17,19-tetrahydroxy-14,14-dimethyl-3,15-dioxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(20),2(11),4,6,8,16,18-heptaen-10-one |

InChI |

InChI=1S/C20H16O7/c1-20(2)9-5-8-17(25)15-10(22)3-7(21)4-13(15)26-18(8)16-11(23)6-12(24)19(27-20)14(9)16/h3-4,6,9,21-24H,5H2,1-2H3 |

Clave InChI |

SISHCMQQUDFHIG-UHFFFAOYSA-N |

SMILES canónico |

CC1(C2CC3=C(C4=C2C(=C(C=C4O)O)O1)OC5=CC(=CC(=C5C3=O)O)O)C |

Sinónimos |

artoindonesianin P |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.